molecular formula C18H23FN4O3S B2903238 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946233-16-5

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2903238
CAS No.: 946233-16-5
M. Wt: 394.47
InChI Key: WBDCNFJBGXDKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a chemical compound of interest in medicinal chemistry and pharmacology research. This synthetic small molecule features a piperazine core modified with a 3-fluorophenyl sulfonyl group and a propoxy-substituted pyrimidine, a structural motif often associated with bioactive molecules. Piperazine derivatives are frequently investigated for their potential to interact with a variety of biological targets. For instance, structurally related compounds containing a fluorophenylpiperazine moiety have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs) and as inverse agonists for the 5-hydroxytryptamine (5-HT2A) receptor, indicating relevance to neuroscience and antipsychotic research . The specific sulfonyl and alkoxy substituents on this compound suggest it may be a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways, develop new assays, and explore its physicochemical properties. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-3-11-26-18-13-17(20-14(2)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)12-16/h4-6,12-13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDCNFJBGXDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound with a unique chemical structure that has garnered attention in various fields, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and a fluorophenyl group. Its molecular formula is C_{16}H_{20}F_{N}_{3}O_{2}S with a molecular weight of approximately 394.5 g/mol . The presence of the sulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known to influence the binding affinity and selectivity towards target proteins, potentially modulating their activity and affecting downstream signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and its efficacy in vivo .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on certain enzymes. For example, piperazine derivatives are known to act as inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition of tyrosinase by structurally related compounds has been linked to their potential use in treating hyperpigmentation disorders .

Case Studies

  • Tyrosinase Inhibition : A study explored the design and synthesis of new small molecules featuring piperazine moieties as key pharmacophores for tyrosinase inhibition. The results demonstrated significant inhibition of tyrosinase activity with IC50 values in the low micromolar range, indicating promising potential for treating skin pigmentation disorders .
  • Antimicrobial Screening : Another investigation focused on synthesizing various piperazine derivatives, including those similar to this compound. The compounds were screened against several bacterial strains, revealing notable antimicrobial activity which warrants further exploration for clinical applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundTyrosinase InhibitionTBDPotential for skin treatments
Piperazine Derivative AAntimicrobial12Effective against Gram-positive bacteria
Piperazine Derivative BAnticancer25Induces apoptosis in cancer cells

Scientific Research Applications

Pharmacological Investigations

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological targets. Its interactions with enzymes and receptors make it a candidate for treating diseases such as:

  • Cancer: Studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Neurodegenerative Disorders: The modulation of neuroinflammation and oxidative stress pathways may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyrimidine derivatives, researchers found that similar compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents highlighted that compounds with a piperazine moiety can reduce oxidative stress and inflammation in neuronal cells. This suggests that 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine may have similar protective effects against neurodegeneration.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl sulfonyl group or pyrimidine core:

Compound Name Key Substituents Molecular Weight Notable Properties
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (Target) 3-Fluorophenyl sulfonyl, C-2 methyl, C-6 propoxy 420.4 (est.) High lipophilicity; electron-withdrawing fluorine enhances stability
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946271-70-1) 4-Methoxyphenyl sulfonyl, C-2 methyl, C-6 propoxy 432.4 Methoxy group (electron-donating) may reduce metabolic stability vs. fluorine
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine 2,5-Dimethoxyphenyl sulfonyl, C-2 methyl, C-6 trifluoromethyl 446.4 Trifluoromethyl increases electronegativity and bioavailability
1-(4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone 4-Fluorophenyl, C-6 methyl, sulfanylidene 280.3 Sulfanylidene group enhances hydrogen-bonding potential

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3-fluorophenyl sulfonyl group in the target compound likely improves oxidative stability compared to methoxy-substituted analogues (e.g., CAS 946271-70-1) .
  • Sulfanylidene vs. sulfonyl : Sulfanylidene derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities, which may influence solubility and receptor interactions .

Physicochemical Properties

Data from synthesized analogues () highlight trends in yields and melting points:

Compound Class Yield Range (%) Melting Point Range (°C) Notes
Piperazine-sulfonamides 70–90 132–230 Higher yields for ethyl ester derivatives (e.g., 10a–10c: 87–90%)
Urea-linked thiazole-piperazines 70–78 188–207 Urea groups reduce melting points vs. sulfonamides

The target compound’s propoxy group is expected to lower its melting point compared to trifluoromethyl or sulfanylidene derivatives due to increased conformational flexibility .

Q & A

Q. What are the standard synthetic routes for 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, and how are key intermediates characterized?

The synthesis typically involves:

  • Step 1: Sulfonylation of piperazine with 3-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Coupling the sulfonylated piperazine to a pre-functionalized pyrimidine core (e.g., 2-methyl-6-propoxypyrimidine) via nucleophilic aromatic substitution, often requiring heating (80–100°C) in polar aprotic solvents like DMF .
  • Critical Conditions: Strict anhydrous environments for sulfonylation, controlled pH during coupling, and inert gas (N₂/Ar) purging to prevent oxidation .
  • Intermediate Characterization: Liquid chromatography-mass spectrometry (LC-MS) for real-time monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity .

Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)
13-Fluorophenylsulfonyl chloride, Et₃NDCM0–25°C70–85
2Pyrimidine core, K₂CO₃DMF80–100°C50–65

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

  • ¹H/¹³C NMR: Assigns protons and carbons to confirm substituent positions (e.g., methyl at C2, propoxy at C6). The 3-fluorophenyl group shows distinct splitting patterns due to meta-fluorine coupling .
  • High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (C₁₉H₂₃FN₄O₃S) via exact mass measurement (±3 ppm error) .
  • HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluorophenyl sulfonyl group influence the compound’s reactivity in further functionalization reactions?

The 3-fluorophenyl sulfonyl group is electron-withdrawing, which:

  • Reduces Nucleophilicity: Limits unwanted side reactions (e.g., ring-opening) during acidic/basic conditions .
  • Enhances Stability: The sulfonyl group stabilizes the piperazine ring against hydrolysis, enabling use in aqueous biological assays .
  • Directs Electrophilic Substitution: Fluorine’s meta-position on the phenyl ring directs incoming electrophiles to specific sites for targeted derivatization (e.g., bromination at C5 of pyrimidine) .

Table 2: Comparative Reactivity of Sulfonyl Substituents

SubstituentElectronic EffectStability in Aqueous MediaReference
3-FluorophenylStrong EWG*High
4-ChlorophenylModerate EWGModerate
PhenylNeutralLow
*EWG = Electron-Withdrawing Group

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

  • Meta-Analysis: Cross-referencing datasets from kinase inhibition assays (e.g., IC₅₀ variations due to fluorophenyl vs. chlorophenyl sulfonyl groups) .
  • In Silico Docking: Molecular dynamics simulations to compare binding poses in target receptors (e.g., EGFR, PI3K) and identify steric/electronic mismatches .
  • Experimental Validation: Replicating assays under standardized conditions (pH, temperature, solvent) to isolate structural effects .

Q. What experimental design (DoE) principles are applicable to optimize the synthesis of this compound?

  • Factorial Design: Varying temperature (70–110°C), solvent (DMF vs. DMSO), and catalyst (K₂CO₃ vs. Cs₂CO₃) to identify yield-optimizing conditions .
  • Response Surface Methodology (RSM): Modeling interactions between parameters (e.g., solvent polarity and reaction time) to predict optimal outputs .
  • Flow Chemistry: Continuous-flow reactors for precise control of exothermic steps (e.g., sulfonylation), reducing side products by 20–30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.